Induction of a Mobile Nematic Melt Phase: 4,4'-Dihydroxydiphenyl ether vs. Bisphenol A and 4,4'-Dihydroxydiphenylsulphide
In a direct comparative study of thermotropic poly(ester-imide)s synthesized from the same trimellitimide monomer, the polyester incorporating 4,4'-dihydroxydiphenyl ether (DHDPE) formed a mobile nematic melt phase, a highly desirable state for melt processing into ordered structures. In contrast, polyesters made with comparators like bisphenol A, 4,4'-dihydroxy-diphenylsulphide, and phenol-phthalein failed to form a mobile nematic phase [1].
| Evidence Dimension | Liquid Crystalline (LC) Phase Behavior |
|---|---|
| Target Compound Data | Mobile nematic melt formed |
| Comparator Or Baseline | 4,4'-dihydroxy-diphenylsulphide, Bisphenol A, Phenol-phthalein |
| Quantified Difference | Formation of a mobile nematic melt vs. no mobile nematic melt |
| Conditions | Poly(ester-imide) homopolymers prepared by thermal polycondensation and characterized by DSC and polarized light microscopy. |
Why This Matters
This directly demonstrates DHDPE's unique ability to enable melt-processable liquid crystalline polymers (LCPs), a key differentiator for applications requiring self-reinforcing, high-strength, and thermally stable materials.
- [1] Kricheldorf, H. R., & Schwarz, G. (1992). Lc-polyimides—6. Thermotropic poly(ester-imide)s derived from N-(4-carboxyphenyl) trimellitimide and various diphenols. European Polymer Journal, 28(4), 429-434. View Source
